molecular formula C21H21N5O3 B2718844 7-(2,5-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 361481-13-2

7-(2,5-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2718844
CAS No.: 361481-13-2
M. Wt: 391.431
InChI Key: RQUNMKSEGOTXHM-UHFFFAOYSA-N
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Description

7-(2,5-Dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine-carboxamide derivative characterized by a fused heterocyclic core with a 2,5-dimethoxyphenyl substituent at position 7 and an N-phenyl carboxamide group at position 4. Triazolopyrimidines are typically synthesized via multicomponent Biginelli-like reactions involving aldehydes, 1,2,4-triazole-3,5-diamine, and acetoacetamide derivatives under acidic or microwave-assisted conditions . These compounds are of interest due to their diverse pharmacological activities, including antibacterial, antifungal, and receptor modulation (e.g., CB2 ligands) .

Properties

IUPAC Name

7-(2,5-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c1-13-18(20(27)25-14-7-5-4-6-8-14)19(26-21(24-13)22-12-23-26)16-11-15(28-2)9-10-17(16)29-3/h4-12,19H,1-3H3,(H,25,27)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUNMKSEGOTXHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=C(C=CC(=C3)OC)OC)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,5-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves the use of enaminonitriles and benzohydrazides. A catalyst-free, additive-free, and eco-friendly method under microwave conditions has been established . This tandem reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time.

Industrial Production Methods

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group in 7-(2,5-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro- triazolo[1,5-a]pyrimidine-6-carboxamide can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is typical of carboxamide derivatives and can be used to modify the compound's properties.

Demethylation Reactions

The methoxy groups can be subjected to demethylation reactions, which may alter the biological activity of the compound. Demethylation can be achieved using reagents like boron tribromide or hydrobromic acid, leading to the formation of hydroxylated derivatives.

Condensation Reactions

The synthesis typically involves condensation reactions with appropriate amines and carbonyl compounds, leading to the formation of the triazolo-pyrimidine core. These reactions are crucial for constructing the complex heterocyclic structure of the compound.

Spectroscopic Analysis

Spectroscopic techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) are essential for characterizing the compound and monitoring its reactions. IR spectroscopy can identify characteristic peaks corresponding to functional groups present in the molecule, while NMR provides detailed structural information.

IR Spectroscopy Peaks:

  • Carboxamide Group : Typically shows absorption bands around 1650-1700 cm1^{-1}.

  • Methoxy Groups : Absorption bands around 2800-3000 cm1^{-1}.

NMR Spectroscopy Data:

  • Methoxy Protons : Typically appear as singlets around 3.8-4.0 ppm.

  • Aromatic Protons : Appear as multiplets in the range of 6.5-8.5 ppm.

Scientific Research Applications

Overview

7-(2,5-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound belonging to the class of triazolopyrimidines. Its unique structure and functional groups make it a subject of interest in various scientific fields, particularly in medicinal chemistry. This article explores its applications in scientific research, focusing on its biological activities and potential therapeutic uses.

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects in treating various diseases. Its structure suggests possible activity against cancer and viral infections.

  • Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in MDA-MB-231 (breast cancer) and MCF-7 (breast cancer) cell lines with IC50 values ranging from 17.83 μM to 19.73 μM.
  • Antiviral Properties : The compound has demonstrated antiviral activity against influenza viruses by inhibiting critical protein interactions necessary for viral replication. In vitro assays have reported effective inhibition at non-toxic concentrations.

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions such as:

  • Oxidation : To form corresponding oxides.
  • Reduction : Modifying functional groups.
  • Substitution : Particularly involving the phenyl and methoxy groups.

Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

The biological activity of this compound has been linked to its interaction with specific biochemical pathways:

  • Cyclin-Dependent Kinase 2 (CDK2) : The compound targets CDK2, inhibiting its activity which is crucial for cell cycle regulation. This inhibition can lead to significant cytotoxic effects on cancer cells.

Case Study 1: Antiviral Efficacy

A study focused on the synthesis of triazolo-pyrimidine derivatives highlighted that modifications at the 5 and 7 positions significantly enhanced antiviral activity against influenza A virus. These derivatives maintained efficacy while exhibiting reduced cytotoxicity compared to standard antiviral agents.

Case Study 2: Anticancer Properties

In another investigation into the anticancer effects of triazolo-pyrimidines similar to the target compound, MTT assays revealed that these compounds induced apoptosis through mechanisms involving cell cycle arrest and DNA damage pathways. Further research is ongoing to identify specific protein targets involved in these processes.

Mechanism of Action

The mechanism of action of 7-(2,5-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s structure allows it to bind selectively to these targets, influencing cellular processes and pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related triazolopyrimidine-carboxamides, focusing on substituent effects, physicochemical properties, and biological activities.

Structural and Substituent Variations

Key structural differences among analogs arise from variations at three positions:

  • Position 2: Modifications here (e.g., amino, benzylthio) influence functional activity. For example, 2-amino derivatives exhibit partial agonism at CB2 receptors, while 2-(benzylthio) analogs show antibacterial effects .
  • Position 5 : A methyl group is common, but larger alkyl or aryl groups may alter solubility and binding affinity.
  • Position 7 : Aryl substituents (e.g., 3,4,5-trimethoxyphenyl, 4-isopropylphenyl) significantly impact bioactivity and physicochemical stability .
  • N-Phenyl Carboxamide : Substituents on the phenyl ring (e.g., nitro, bromo, methoxy) modulate electronic effects and intermolecular interactions .

Physicochemical Properties

Compound Name & Substituents Yield (%) Melting Point (°C) Key Spectral Data (HRMS, m/z) Reference
Target Compound : 7-(2,5-dimethoxyphenyl)-5-methyl-N-phenyl-... N/A N/A N/A N/A
5j : 7-(3,4,5-Trimethoxyphenyl), N-(4-nitrophenyl) 43 319.9–320.8 453.1677
5k : 7-(3,4,5-Trimethoxyphenyl), N-(4-bromophenyl) 54 280.1–284.3 513.0870
V5 : 7-(4-Benzyloxy-3-methoxyphenyl), N-(3-fluorophenyl) N/A N/A 481.1823
Compound 1 : 7-(4-Isopropylphenyl), 2-(benzylthio) 79 N/A N/A
UCB-FcRn-303 : 7-(3,5-Difluorophenyl), 5-(3-pyridyl) N/A N/A N/A
  • Yield : The target compound’s analogs exhibit moderate-to-high yields (43–79%), influenced by reaction conditions (e.g., solvent, catalyst) .
  • Melting Points : Higher melting points (>300°C) correlate with electron-withdrawing groups (e.g., nitro in 5j ), while bulky substituents (e.g., benzylthio in Compound 1 ) reduce crystallinity .
  • Spectral Data : HRMS and NMR confirm structural integrity, with shifts in aromatic proton signals reflecting substituent electronic effects .

Biological Activity

The compound 7-(2,5-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine class of heterocyclic compounds. These compounds are recognized for their diverse biological activities, which include antiviral , anticancer , antibacterial , and anti-inflammatory properties. This article provides a detailed overview of the biological activity of this specific compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C21_{21}H21_{21}N5_5O3_3
  • Molecular Weight : 391.431 g/mol
  • CAS Number : 539797-61-0

The primary mechanism of action for this compound involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2 activity, the compound effectively disrupts cell proliferation pathways.

Target Pathways

  • CDK2/Cyclin A2 Pathway : This pathway is vital for the transition from G1 to S phase in the cell cycle. Inhibition leads to cell cycle arrest and potential apoptosis in cancer cells.

Anticancer Activity

Research indicates that derivatives of triazolopyrimidines exhibit significant anticancer effects by inducing apoptosis and inhibiting tumor growth. For instance:

  • A study demonstrated that certain triazolopyrimidine derivatives suppressed the ERK signaling pathway in MGC-803 gastric cancer cells, leading to G2/M phase arrest and apoptosis induction .

Antiviral Activity

Triazolopyrimidine compounds have shown efficacy against various viral infections:

  • The compound's derivatives have been tested against influenza viruses, demonstrating inhibition of viral replication at non-toxic concentrations .

Antibacterial and Anti-inflammatory Effects

Triazolopyrimidines are also noted for their antibacterial properties:

  • They have been effective against both Gram-positive and Gram-negative bacteria, with some studies indicating a reduction in inflammatory markers in vitro .

Case Studies

  • Inhibition of Viral Replication :
    • A derivative of triazolopyrimidine was evaluated for its ability to inhibit influenza virus replication. The results indicated an IC50 value (the concentration required to inhibit viral replication by 50%) significantly lower than that of existing antiviral agents .
  • Cancer Cell Line Studies :
    • In vitro studies on various cancer cell lines (including breast and lung cancer) showed that treatment with the compound led to significant reductions in cell viability and increased apoptosis rates compared to untreated controls .

Pharmacokinetics

The pharmacokinetic profile suggests that this compound has favorable bioavailability due to its potent inhibitory activity against CDK2. The absorption and distribution characteristics indicate potential for effective therapeutic use in oncology and virology.

Q & A

Q. What are the optimal synthetic routes for 7-(2,5-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide?

The compound can be synthesized via cyclocondensation reactions using 3-amino-1,2,4-triazole derivatives and substituted carbonyl precursors. A preferred method involves using tetramethylenediamine piperidine (TMDP) as a catalyst in a 1:1 ethanol/water solvent system, which avoids the logistical challenges of procuring piperidine (regulated in some regions) . Reaction monitoring via thin-layer chromatography (TLC) and purification by recrystallization (e.g., ethanol/DMF) are critical for yield optimization .

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

  • 1H/13C NMR : To confirm substituent positions and hydrogen bonding patterns (e.g., dihydro pyrimidine protons at δ 4.0–5.0 ppm) .
  • X-ray crystallography : For resolving stereochemistry and bond angles, particularly in dihydro/tetrahydro derivatives .
  • IR spectroscopy : To identify functional groups (e.g., carboxamide C=O stretches at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications at the 5-methyl or 2,5-dimethoxyphenyl positions influence bioactivity?

Substituents at these positions alter steric and electronic properties, impacting target binding. For example:

  • 5-Methyl : Enhances lipophilicity, potentially improving membrane permeability .
  • 2,5-Dimethoxyphenyl : Methoxy groups may engage in hydrogen bonding with biological targets (e.g., kinases or GPCRs). Comparative SAR studies with analogs like 5-(1H-indol-3-yl) derivatives suggest methoxy groups reduce steric hindrance compared to bulkier substituents .

Q. How can contradictions in structure-activity relationship (SAR) data across studies be resolved?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent polarity). To address this:

  • Standardize bioassays using controls like known CB2 receptor ligands (e.g., compound 27 in ).
  • Perform meta-analyses of substituent effects, isolating variables like logP and π-π stacking interactions .

Q. What computational strategies predict interactions with biological targets such as cannabinoid receptors?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model binding to CB2 receptors. Key parameters include:

  • Binding affinity : Correlate with substituent electronegativity (e.g., trifluoromethyl groups in ).
  • Pocket flexibility : Assessed via root-mean-square deviation (RMSD) analysis during simulations .

Q. How can reaction yields and purity be optimized during synthesis?

  • Catalyst selection : TMDP in ethanol/water improves yields (~75–85%) compared to molten-state reactions .
  • Purification : Gradient column chromatography (e.g., ethyl acetate/light petroleum) removes byproducts like unreacted aldehydes .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Q. What advanced analytical methods detect trace impurities in the final product?

  • HPLC-MS : Quantifies impurities below 0.1% using reverse-phase C18 columns and ESI ionization .
  • Elemental analysis : Validates purity (>98%) by comparing experimental vs. theoretical C/H/N ratios .

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